Cas no 2172455-61-5 (5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide)

5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound exhibiting potent biological activity. It features a triazole ring with a difluoromethyl substituent and an ethoxy group, which contributes to its unique structural properties. This compound is notable for its potential applications in pharmaceutical research, particularly in the development of novel drug candidates with high specificity and efficacy. Its structural diversity and bioactivity make it a valuable tool in medicinal chemistry investigations.
5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide structure
2172455-61-5 structure
商品名:5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide
CAS番号:2172455-61-5
MF:C8H12F2N4O3
メガワット:250.202688217163
CID:6269027
PubChem ID:165786607

5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide
    • EN300-1594019
    • 2172455-61-5
    • 5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide
    • インチ: 1S/C8H12F2N4O3/c9-7(10)6-5(8(11)16)12-13-14(6)1-3-17-4-2-15/h7,15H,1-4H2,(H2,11,16)
    • InChIKey: DWTYRPCZQFABER-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C(N)=O)N=NN1CCOCCO)F

計算された属性

  • せいみつぶんしりょう: 250.08774658g/mol
  • どういたいしつりょう: 250.08774658g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.3

5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1594019-5000mg
5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide
2172455-61-5
5000mg
$4806.0 2023-09-23
Enamine
EN300-1594019-50mg
5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide
2172455-61-5
50mg
$1393.0 2023-09-23
Enamine
EN300-1594019-10.0g
5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide
2172455-61-5
10g
$7128.0 2023-06-04
Enamine
EN300-1594019-0.05g
5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide
2172455-61-5
0.05g
$1393.0 2023-06-04
Enamine
EN300-1594019-100mg
5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide
2172455-61-5
100mg
$1459.0 2023-09-23
Enamine
EN300-1594019-5.0g
5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide
2172455-61-5
5g
$4806.0 2023-06-04
Enamine
EN300-1594019-0.1g
5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide
2172455-61-5
0.1g
$1459.0 2023-06-04
Enamine
EN300-1594019-2.5g
5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide
2172455-61-5
2.5g
$3249.0 2023-06-04
Enamine
EN300-1594019-1000mg
5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide
2172455-61-5
1000mg
$1658.0 2023-09-23
Enamine
EN300-1594019-0.5g
5-(difluoromethyl)-1-[2-(2-hydroxyethoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide
2172455-61-5
0.5g
$1591.0 2023-06-04

5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide 関連文献

5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Introduction to 5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172455-61-5)

5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2172455-61-5, belongs to a class of molecules known for their versatile applications in medicinal chemistry. The structural features of this compound, particularly its triazole ring and the presence of both difluoromethyl and hydroxyethoxy substituents, make it a promising candidate for further exploration in drug discovery and development.

The triazole moiety is a key pharmacophore in many bioactive molecules, known for its ability to enhance binding affinity and metabolic stability. In 5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide, the difluoromethyl group contributes to lipophilicity and electronic properties that can influence receptor interactions. Additionally, the hydroxyethoxy side chain introduces polarity and hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of such triazole-based compounds in targeting various biological pathways. Studies suggest that modifications at the 4-carboxamide position can fine-tune pharmacokinetic properties, making this compound an attractive scaffold for designing novel therapeutic agents. The combination of these structural elements positions 5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide as a versatile building block for further derivatization.

In the context of drug discovery, the pharmaceutical industry has increasingly focused on developing small molecules with improved efficacy and reduced side effects. The unique structural attributes of this compound make it a valuable asset in medicinal chemistry libraries. Researchers have leveraged its framework to explore interactions with enzymes and receptors involved in inflammatory diseases, cancer, and infectious disorders. The difluoromethyl group, in particular, has been shown to enhance binding affinity in several protein targets, a phenomenon attributed to its ability to stabilize transition states and improve metabolic resilience.

Moreover, the hydroxyethoxy side chain not only enhances solubility but also allows for further functionalization through ether linkages. This flexibility enables chemists to tailor the compound’s properties for specific applications. For instance, modifications at the carboxamide position can introduce additional hydrogen bonding or ionic interactions with biological targets. Such modifications are critical for optimizing drug-like characteristics such as solubility, permeability, and bioavailability.

Current research in synthetic organic chemistry has emphasized the development of efficient methodologies for constructing complex heterocyclic frameworks like triazoles. The synthesis of 5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide exemplifies these advancements. Modern synthetic strategies have enabled the rapid assembly of this molecule through multi-step reactions involving cyclization and functional group transformations. These techniques not only improve yield but also allow for scalable production suitable for preclinical studies.

The integration of machine learning and artificial intelligence into drug discovery workflows has further accelerated the exploration of novel compounds like this one. Predictive models can now identify promising scaffolds based on structural features alone, significantly reducing the time required to screen potential candidates. In one notable study published last year, researchers employed computational tools to predict binding affinities of various triazole derivatives against a panel of kinases associated with cancer pathways. The results underscored the therapeutic potential of compounds featuring similar motifs found in 5-(difluoromethyl)-1-2-(2-hydroxyethoxy)ethyl-1H-1,2,3-triazole-4-carboxamide.

Preclinical investigations have begun to unravel the biological activity of this compound. Initial assays suggest that it exhibits inhibitory effects on certain enzymes implicated in metabolic disorders. The presence of both electron-withdrawing (e.g., difluoromethyl) and electron-donating (e.g., hydroxyl) groups allows for fine-tuning of reactivity and interaction profiles with biological targets. Such dual functionality is often sought after in drug design as it can lead to higher selectivity and potency.

The chemical stability of this compound is another area of interest. Triazole derivatives are known for their robustness under various conditions; however, introducing polar functional groups like hydroxyl ethers necessitates careful consideration during synthesis and storage to prevent degradation. Recent improvements in synthetic methodologies have addressed these challenges by employing protective groups or optimizing reaction conditions to maintain structural integrity throughout the synthetic process.

Future directions in research may explore derivatization strategies aimed at enhancing pharmacological properties further. For example, introducing additional heterocycles or aromatic rings could expand binding interactions beyond current targets while maintaining overall bioactivity. Additionally, fluorine substitution patterns, such as varying positions or quantities at different sites within the molecule, could provide insights into structure-function relationships that might guide next-generation drug design efforts.

The growing emphasis on sustainable chemistry also influences how such compounds are synthesized today; efforts toward greener methodologies aim not only at reducing waste but also improving efficiency without compromising quality—a critical aspect when scaling up production from lab-scale batches used during discovery phases toward clinical-grade materials required before human trials begin.

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